molecular formula C28H52S B12287431 3,4-Didodecylthiophene CAS No. 122107-06-6

3,4-Didodecylthiophene

Cat. No.: B12287431
CAS No.: 122107-06-6
M. Wt: 420.8 g/mol
InChI Key: GEURTPOZCPPVJB-UHFFFAOYSA-N
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Description

3,4-Didodecylthiophene is a thiophene derivative characterized by two dodecyl (C₁₂H₂₅) substituents at the 3- and 4-positions of the aromatic heterocyclic ring. This compound is notable for its applications in organic electronics, particularly as a precursor in synthesizing conjugated polymers for solar cells and semiconducting materials. Its long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing while maintaining π-conjugation for charge transport .

Key synthetic routes involve lithiation of 3,4-didodecylthiophene followed by carboxylation with CO₂ to yield functionalized derivatives like 3,4-didodecyl-2-thiophenecarboxylic acid, a critical intermediate for copolymer synthesis in polymer solar cells . Recent studies highlight its integration into donor-acceptor alternating copolymers, which exhibit high open-circuit voltages due to optimized energy-level alignment .

Properties

CAS No.

122107-06-6

Molecular Formula

C28H52S

Molecular Weight

420.8 g/mol

IUPAC Name

3,4-didodecylthiophene

InChI

InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

GEURTPOZCPPVJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Didodecylthiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with dodecyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through column chromatography.

Industrial Production Methods

Industrial production of 3,4-Didodecylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Didodecylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

3,4-Didodecylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.

    Biology: Investigated for its potential use in biosensors and bioelectronics.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,4-Didodecylthiophene is primarily related to its electronic properties. The long dodecyl chains enhance solubility and processability, while the thiophene ring provides a conjugated system that can interact with various molecular targets. These interactions can modulate electronic properties, making the compound useful in electronic and optoelectronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3,4-Dimethylthiophene
  • Structure : Features methyl (-CH₃) groups at the 3- and 4-positions instead of dodecyl chains.
  • Properties: Smaller molecular weight (112.193 g/mol vs. ~424.8 g/mol for 3,4-didodecylthiophene). Lower solubility in nonpolar solvents due to shorter alkyl chains. Limited utility in polymer synthesis but widely used in volatile organic compound (VOC) analysis, such as in food and environmental chemistry .
  • Applications : Primarily in gas chromatography for analyzing volatiles in foods like onions and wheat flour .
2.1.2. Poly(3-dodecylthiophene) (P3DDT)
  • Structure : A polythiophene with single dodecyl chains at the 3-position of each repeating unit.
  • Comparison with 3,4-Didodecylthiophene-Based Polymers: Extraction Efficiency: Poly(2,5-dimethylidynenitrilo-3,4-didodecylthienylene) (PAMDD), derived from 3,4-didodecylthiophene, achieves a semiconducting single-walled carbon nanotube (SWNT) extraction yield of 180 µg/mL, comparable to P3DDT . Selectivity: PAMDD exhibits superior selectivity for semiconducting SWNTs over metallic ones due to reduced backbone planarity and tailored interactions with nanotube walls, whereas P3DDT lacks this precision .
2.1.3. Polyazines and Polyazomethines with 3,4-Didodecylthiophene Units
  • Electronic Properties :

    Polymer HOMO (eV) LUMO (eV) Band Gap (eV)
    PAMDD -5.9 -3.42 2.48
    PAZDD (polyazine) -6.2 -3.93 2.27
  • Performance: PAMDD’s higher band gap and nonplanar backbone improve charge transport in field-effect transistors (hole mobility: 33.3 cm²V⁻¹s⁻¹), outperforming PAZDD, which suffers from metallic tube contamination .

Key Comparative Data

Compound Substituents Molecular Weight (g/mol) Solubility Primary Applications
3,4-Didodecylthiophene C₁₂H₂₅ (3,4-) ~424.8 High (organic) Polymer solar cells, SWNTs
3,4-Dimethylthiophene CH₃ (3,4-) 112.193 Moderate VOC analysis, food chemistry
P3DDT C₁₂H₂₅ (3-) ~25,000–50,000* High (chloroform) Organic semiconductors

*Typical molecular weight range for polythiophenes.

Research Findings

  • Thermal Stability : Polymers derived from 3,4-didodecylthiophene (e.g., PAMDD) exhibit superior thermal stability (>300°C) compared to 3,4-dimethylthiophene-based materials, which degrade below 200°C due to weaker intermolecular interactions .
  • Optoelectronic Tuning : The dual dodecyl chains in 3,4-didodecylthiophene reduce crystallinity in polymers, enhancing thin-film flexibility without compromising charge mobility—a critical advantage over rigid analogs like poly(3-hexylthiophene) .

Biological Activity

3,4-Didodecylthiophene is a compound belonging to the family of thiophenes, which are known for their applications in organic electronics and materials science. Recent studies have begun to explore its potential biological activities, particularly in antimicrobial and antioxidant domains. This article provides a comprehensive overview of the biological activity of 3,4-didodecylthiophene, supported by data tables and relevant case studies.

Chemical Structure and Properties

3,4-Didodecylthiophene is characterized by the presence of two dodecyl (C12) alkyl chains attached to the thiophene ring. This structure enhances its solubility in organic solvents and affects its electronic properties, making it a candidate for various applications in biomedicine and materials science.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of thiophene derivatives, including 3,4-didodecylthiophene. A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogenic bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/ml)Target Organisms
3,4-Didodecylthiophene32Escherichia coli, Staphylococcus aureus
C616Pseudomonas aeruginosa
C2232Candida albicans

The minimum inhibitory concentration (MIC) values indicate that 3,4-didodecylthiophene exhibits significant activity against both Gram-negative and Gram-positive bacteria, with E. coli and S. aureus being particularly susceptible .

Antioxidant Activity

In addition to antimicrobial properties, thiophenes are also known for their antioxidant capabilities. Research indicates that compounds with extended alkyl chains can enhance electron donation abilities due to their increased hydrophobicity.

Case Study: Antioxidant Evaluation

A study conducted on various thiophene derivatives demonstrated that those with longer alkyl chains exhibited enhanced radical scavenging activities. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

  • Findings : 3,4-didodecylthiophene showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity compared to shorter-chain analogs.

The biological activity of 3,4-didodecylthiophene can be attributed to its ability to disrupt microbial cell membranes and scavenge free radicals. The lipophilic nature of the compound allows it to integrate into lipid bilayers effectively, leading to increased permeability and eventual cell death in microbes.

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